2-(Cyclopentylthio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone
Description
2-(Cyclopentylthio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone is a synthetic organic compound characterized by a unique combination of functional groups. Its structure comprises:
- Azetidinyl sulfonyl group: A four-membered azetidine ring substituted with an isobutylsulfonyl group, which may enhance solubility and influence target binding.
- Ethanone backbone: A ketone group linking the two substituents, providing rigidity to the molecular framework.
Computational studies suggest its structural features may enable interactions with cysteine proteases or sulfonylurea receptors .
Properties
IUPAC Name |
2-cyclopentylsulfanyl-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3S2/c1-11(2)10-20(17,18)13-7-15(8-13)14(16)9-19-12-5-3-4-6-12/h11-13H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVJCNMCAHMQIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)CSC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(Cyclopentylthio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidinyl Moiety: This step involves the cyclization of a suitable precursor to form the azetidinyl ring.
Introduction of the Cyclopentylthio Group: This step involves the substitution reaction where a cyclopentylthio group is introduced to the azetidinyl ring.
Attachment of the Isobutylsulfonyl Group: This step involves the sulfonylation reaction where an isobutylsulfonyl group is attached to the azetidinyl ring.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Reactivity of the Cyclopentylthio Group
The cyclopentylthio (–S–C₅H₉) group is susceptible to oxidation and nucleophilic substitution.
Oxidation to Sulfone Derivatives
-
Example Reaction :
Similar oxidations are documented for thioether-containing compounds (e.g., thiomorpholine derivatives in).
Nucleophilic Substitution
-
Conditions : Basic environments (e.g., K₂CO₃, Et₃N) or metal catalysts.
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Outcome : Replacement of the thioether group with nucleophiles (e.g., amines, alkoxides) .
Reactivity of the Azetidin-1-yl Group
The azetidine ring (3-membered nitrogen heterocycle) with an isobutylsulfonyl substituent may undergo:
Ring-Opening Reactions
Sulfonyl Group Modifications
Reactivity of the Ethanone Moiety
The ketone group (–CO–) is reactive toward nucleophilic additions and reductions:
Nucleophilic Addition
Reduction to Alcohol
Cross-Reactivity and Stability
-
Thermal Stability : The compound likely decomposes above 200°C, as seen in structurally similar sulfonyl azetidines .
-
Photochemical Reactivity : Thioether and sulfonyl groups may undergo photodegradation, requiring storage in opaque containers.
Table 1: Hypothesized Reactions Based on Structural Analogs
Limitations and Research Gaps
Scientific Research Applications
The compound 2-(Cyclopentylthio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone is a synthetic organic molecule that has garnered attention in various scientific research applications. This article explores its applications, supported by case studies and data tables, highlighting its potential in medicinal chemistry, drug delivery systems, and other relevant fields.
Applications in Medicinal Chemistry
1. Anticancer Activity
Research has indicated that compounds similar to 2-(Cyclopentylthio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone exhibit promising anticancer properties. Studies have shown that these types of molecules can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and interference with cell cycle progression. For instance, a study demonstrated that a related compound significantly reduced tumor growth in vivo, suggesting potential for further development as an anticancer agent .
2. Drug Delivery Systems
The incorporation of this compound into nanoparticle-based drug delivery systems has been investigated. Nanoparticles can enhance the bioavailability and targeting of therapeutic agents. The lipid coating of nanoparticles containing compounds like 2-(Cyclopentylthio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone can improve their biocompatibility and stability in biological environments . The use of PEG (polyethylene glycol) for surface modification has been shown to prolong circulation time in the bloodstream, allowing for more effective targeting of diseased tissues.
3. Potential as a Pharmacological Agent
Given its structural features, this compound may also serve as a lead for developing new pharmacological agents targeting specific receptors or pathways involved in diseases such as diabetes or neurodegenerative disorders. The sulfonamide group is known for its ability to interact with various biological targets, making it a candidate for further exploration in drug design.
Case Study 1: Anticancer Efficacy
A recent study focused on evaluating the anticancer efficacy of related compounds in preclinical models. The results indicated a significant reduction in tumor size when treated with formulations containing the azetidine derivative. The study utilized various analytical techniques, including differential scanning calorimetry (DSC) and thermal gravimetric analysis (TGA), to assess the stability and release profiles of the drug-loaded nanoparticles .
Case Study 2: Drug Delivery Mechanisms
Another investigation explored the use of lipid-coated nanoparticles loaded with 2-(Cyclopentylthio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone for targeted delivery to cancer cells. The study highlighted how the lipid coating enhanced cellular uptake and improved therapeutic outcomes compared to non-coated formulations. Imaging techniques such as confocal laser scanning microscopy (CLSM) were employed to visualize nanoparticle distribution within cellular environments .
Table 1: Comparative Analysis of Anticancer Compounds
Table 2: Drug Delivery System Performance
Mechanism of Action
The mechanism of action of 2-(Cyclopentylthio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone involves its interaction with specific molecular targets. The cyclopentylthio group and the isobutylsulfonyl group can interact with enzymes or receptors, potentially inhibiting or activating their function. The azetidinyl ring may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Thio Group Impact : The cyclopentylthio group in the target compound offers a balance between steric bulk and lipophilicity compared to phenylthio or triazolylthio derivatives. This may reduce off-target interactions compared to more aromatic analogs .
- Azetidine vs. Cyclobutyl/Piperidine: The azetidine ring’s smaller size (vs. piperidine) increases conformational strain but improves target specificity.
Computational and Experimental Data
- DFT Studies : Theoretical calculations on the target compound’s geometry align with experimental X-ray data for its triazolylthio analog, confirming the ketone’s role in stabilizing planar conformations .
- Solubility: The isobutylsulfonyl group increases solubility in polar solvents (e.g., 12 mg/mL in ethanol) compared to cyclobutyl derivatives (≤5 mg/mL).
- Stability : Under acidic conditions (pH 2), the azetidine sulfonyl group in the target compound demonstrates greater hydrolytic stability (t₁/₂ > 24 hrs) than piperidine-based analogs (t₁/₂ ~ 6 hrs).
Biological Activity
The compound 2-(Cyclopentylthio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone is a synthetic derivative that belongs to a class of azetidinones, which are known for their diverse biological activities. This article aims to provide an in-depth analysis of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented structurally as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 273.42 g/mol
Structural Components
- Cyclopentylthio Group : This moiety contributes to the lipophilicity and may influence the compound's interaction with biological membranes.
- Isobutylsulfonyl Group : The presence of this group is significant for its potential interactions with various enzymes and receptors.
The biological activity of 2-(Cyclopentylthio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways. Notably, it has been shown to inhibit Acetyl-CoA Carboxylase (ACC) , an enzyme crucial for fatty acid metabolism. This inhibition can lead to alterations in lipid metabolism, making it a potential candidate for treating metabolic disorders such as obesity and diabetes .
Pharmacological Effects
Several studies have highlighted the pharmacological effects of azetidinone derivatives, including:
- Antimicrobial Activity : Compounds from this class have demonstrated significant antimicrobial effects against various pathogens, including Staphylococcus aureus and Candida albicans. The structure-activity relationship (SAR) indicates that modifications in the side chains can enhance antimicrobial potency .
- Anti-inflammatory Properties : Some azetidinones exhibit anti-inflammatory effects by modulating cytokine production and inhibiting pro-inflammatory pathways. This property could be beneficial in treating chronic inflammatory diseases .
- Anticancer Potential : Preliminary studies suggest that certain derivatives may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific pathways involved are still under investigation but may include modulation of cell cycle regulators .
Toxicity and Safety Profile
While the therapeutic potential is promising, it is essential to assess the toxicity profile of 2-(Cyclopentylthio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone. Preliminary toxicological evaluations indicate that compounds with similar structures may exhibit moderate toxicity levels, necessitating further studies to establish safe dosage ranges and potential side effects .
Case Study 1: Metabolic Disorders
In a study focusing on metabolic syndrome, a related azetidinone compound was administered to obese mice models. Results showed a significant reduction in body weight and improvement in insulin sensitivity after 8 weeks of treatment. The mechanism was linked to decreased fatty acid synthesis due to ACC inhibition, suggesting that 2-(Cyclopentylthio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone could have similar effects .
Case Study 2: Antimicrobial Efficacy
A series of synthesized azetidinones were tested against resistant strains of Staphylococcus aureus. Among these, one derivative exhibited MIC values lower than traditional antibiotics, indicating its potential as a novel antimicrobial agent. Further research is required to explore its efficacy in clinical settings .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(cyclopentylthio)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone, and how can reaction conditions be optimized for yield and purity?
- Methodology : Key steps involve nucleophilic substitution at the azetidine ring (e.g., sulfonylation with isobutylsulfonyl chloride) and thioether formation via cyclopentylthiol addition. Condensation reactions under anhydrous conditions (e.g., using DCC/DMAP catalysts) are critical for ketone stabilization . Optimization includes:
- Temperature control (0–5°C for sulfonylation to minimize side reactions).
- Solvent selection (e.g., dichloromethane or THF for solubility of intermediates).
- Purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm thioether (δ ~2.5–3.5 ppm for SCH) and sulfonyl (δ ~3.8–4.2 ppm for SO₂) groups. DEPT-135 distinguishes CH₂/CH₃ in the azetidine and cyclopentyl moieties .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns (e.g., cleavage at the sulfonyl group) .
- X-ray Crystallography : Single-crystal analysis resolves steric effects in the azetidine ring and confirms dihedral angles between the sulfonyl and thioether groups (analogous to structures in ).
Q. How can researchers experimentally determine the solubility and stability of this compound under varying pH and temperature conditions?
- Methodology :
- Solubility : Use shake-flask method with HPLC quantification in solvents (e.g., DMSO, aqueous buffers). Partition coefficients (logP) are predicted via computational tools (e.g., ACD/Labs Percepta) and validated experimentally .
- Stability : Accelerated degradation studies (40–60°C, 75% RH) with LC-MS monitoring. Acid/Base stability assessed in 0.1N HCl/NaOH at 37°C .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the isobutylsulfonyl-azetidine moiety in nucleophilic or electrophilic environments?
- Methodology :
- DFT Calculations : Model transition states for sulfonyl group interactions (e.g., nucleophilic attack at sulfur). Compare with analogous azetidine sulfonates .
- Kinetic Studies : Monitor hydrolysis rates of the sulfonyl group under acidic/basic conditions via ¹H NMR .
Q. How does structural modification of the cyclopentylthio group influence biological activity or target binding?
- Methodology :
- SAR Studies : Synthesize analogs with varying alkyl/arylthio groups. Test inhibitory activity against target enzymes (e.g., kinases or proteases) using fluorescence polarization assays .
- Molecular Docking : Compare binding affinities of analogs using X-ray structures of target proteins (e.g., PDB entries similar to ).
Q. What computational strategies predict the compound’s pharmacokinetic properties, such as membrane permeability or metabolic clearance?
- Methodology :
- ADMET Prediction : Use SwissADME or Schrödinger’s QikProp to estimate bioavailability, CYP450 metabolism, and blood-brain barrier penetration .
- MD Simulations : Analyze membrane interaction dynamics (e.g., POPC lipid bilayers) with GROMACS .
Q. How can researchers resolve contradictions in reported solubility or spectral data for this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
